molecular formula C6H5ClN2O B2983911 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 1378831-86-7

4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No. B2983911
CAS RN: 1378831-86-7
M. Wt: 156.57
InChI Key: BACUQWMJZXSMKW-UHFFFAOYSA-N
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Description

“4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of living organisms and play a vital role in various biological procedures . This compound appears as a white crystalline solid .


Synthesis Analysis

The synthesis of pyrimidines, including “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine”, involves various methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are electron-rich nitrogen-containing heterocycles . Their synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Chemically, “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

“4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” is a white crystalline solid . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Eco-Friendly Methodology for N-Heterocycles

The compound is used in an eco-friendly methodology to prepare N-Heterocycles related to Dihydropyridines . The synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydro-furo[3,4-b]pyridine-2,5(1H,3H)-diones is achieved via microwave-accelerated reaction . This approach offers a reduction or even elimination of solvent use and recovery, simplification of the work-up procedures, facility of scale up, and low energy consumption .

Therapeutic Potential of Pyrido[2,3-d]pyrimidines

The compound is used in the synthesis of pyrido[2,3-d]pyrimidines . These derivatives have shown therapeutic interest and have been approved for use as therapeutics . The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in this application .

Synthesis of Pyrido[3,4-d]pyrimidines

The compound is also used in the synthesis of pyrido[3,4-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .

Synthesis of Pyrido[4,3-d]pyrimidines

The compound is used in the synthesis of pyrido[4,3-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .

Synthesis of Pyrido[3,2-d]pyrimidines

The compound is used in the synthesis of pyrido[3,2-d]pyrimidines . These derivatives have shown a therapeutic interest or have already been approved for use as therapeutics .

PARP-1 Inhibitors

The compound is used in the synthesis of a novel series of PARP-1 inhibitors . Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Mechanism of Action

While the specific mechanism of action for “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” is not mentioned in the retrieved papers, it’s worth noting that pyrimidines play a crucial role in various biological procedures . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Future Directions

The future directions for “4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine” and other pyrimidines involve the development of more potent and efficacious drugs . The structure-activity relationship (SAR) of pyrimidine derivatives is a key area of focus, with the aim of developing novel anticancer agents . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACUQWMJZXSMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine

CAS RN

1378831-86-7
Record name 4-chloro-5H,6H-furo[2,3-d]pyrimidine
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